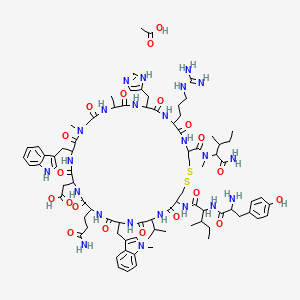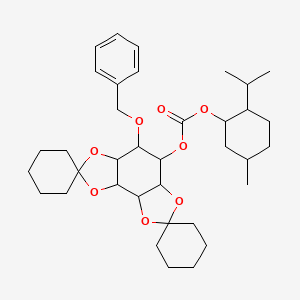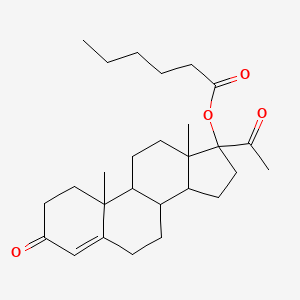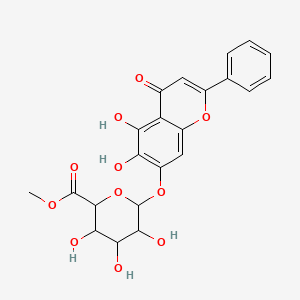
Dbpr-108; dbpr 108
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBPR108, also known as prusogliptin, is a novel and highly selective dipeptidyl peptidase-4 inhibitor. It has been developed primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which plays a crucial role in glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBPR108 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .
Industrial Production Methods
Industrial production of DBPR108 likely follows a similar multi-step synthetic route but on a larger scale. This involves the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DBPR108 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving DBPR108 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of DBPR108, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
DBPR108 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus by improving glycemic control.
Wirkmechanismus
DBPR108 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The overall effect is improved glycemic control in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Vildagliptin: Similar to sitagliptin, it inhibits dipeptidyl peptidase-4 and is used in diabetes management
Uniqueness of DBPR108
DBPR108 is unique due to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. It has shown superior efficacy in clinical trials compared to placebo and non-inferiority to other similar compounds like sitagliptin .
Eigenschaften
Molekularformel |
C16H25FN4O2 |
|---|---|
Molekulargewicht |
324.39 g/mol |
IUPAC-Name |
4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3 |
InChI-Schlüssel |
VQKSCYBKUIDZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Methylphenyl)amino]phenol](/img/structure/B13384231.png)
![[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13384235.png)


![[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid](/img/structure/B13384255.png)



![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)
![4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B13384268.png)

